N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methylbenzamide
Description
The compound N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methylbenzamide belongs to the pyrazolo[3,4-d]pyrimidin class, a scaffold renowned for its pharmacological versatility in targeting kinases, apoptosis pathways, and viral enzymes . Its structure features a 3-chlorophenyl group at the 1-position and a 3-methylbenzamide substituent at the 5-position. These substitutions are critical for modulating biological activity, solubility, and binding affinity.
Properties
IUPAC Name |
N-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5O2/c1-12-4-2-5-13(8-12)18(26)23-24-11-21-17-16(19(24)27)10-22-25(17)15-7-3-6-14(20)9-15/h2-11H,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFGICNQKKAJJSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 5-Aminopyrazole Derivatives
The pyrazolo[3,4-d]pyrimidine scaffold is constructed through cyclocondensation reactions. A validated approach involves reacting 5-amino-4-cyano-1-(3-chlorophenyl)-1H-pyrazole with formamide or its derivatives under acidic conditions:
Procedure
- Starting Material Preparation : 5-Amino-4-cyano-1-(3-chlorophenyl)-1H-pyrazole is synthesized via diazotization of 3-chloroaniline followed by coupling with cyanoacetamide.
- Cyclization : The aminopyrazole (10 mmol) is refluxed with formamide (20 mL) and concentrated HCl (2 mL) at 120°C for 6 hours.
- Workup : The mixture is cooled, neutralized with aqueous ammonia (pH 8–9), and filtered to yield 1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one as a pale yellow solid (72% yield).
Characterization Data
Alternative Microwave-Assisted Synthesis
Recent optimizations employ microwave irradiation to accelerate the cyclization step:
Critical Analysis of Synthetic Routes
Yield Comparison Across Methodologies
| Method | Yield (%) | Purity (%) | Reaction Time |
|---|---|---|---|
| Conventional Heating | 65 | 98 | 12 h |
| Microwave-Assisted | 78 | 99 | 15 min |
| Solid-Phase | 82 | 95 | 48 h |
Key Challenges and Solutions
- Regioselectivity : Competing N1 vs. N2 acylation is mitigated by using bulky bases (e.g., DIPEA) to favor attack at the less hindered 5-position.
- Solubility Issues : Mixed solvent systems (DCM/DMF 4:1) enhance dissolution of intermediates during amidation.
- Byproduct Formation : Column chromatography with gradient elution (hexane → ethyl acetate) removes unreacted acyl chloride and dimeric impurities.
Advanced Characterization and Quality Control
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H2O, 1 mL/min) shows a single peak at tR = 6.72 min, confirming >99% purity.
Industrial-Scale Considerations
Cost-Effective Modifications
Chemical Reactions Analysis
Types of Reactions
N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with altered functional groups.
Scientific Research Applications
N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Mechanism of Action
The mechanism of action of N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methylbenzamide involves its interaction with specific molecular targets and pathways. As a CDK2 inhibitor, it binds to the active site of the CDK2/cyclin A2 complex, inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells . This compound also exhibits antimicrobial activity by interfering with bacterial protein kinases, disrupting essential cellular processes .
Comparison with Similar Compounds
Structural Analogues with Pyrazolo[3,4-d]pyrimidin Scaffold
Table 1: Comparison of Structural Analogues
*Calculated based on molecular formula.
- Replacing methyl with trifluoromethyl () introduces electron-withdrawing effects, which could alter binding to hydrophobic kinase pockets . In , benzylideneacetohydrazide derivatives (e.g., 237) showed potent EGFR inhibition (IC50: 0.186 µM), suggesting that bulkier substituents at the 5-position enhance kinase targeting .
Key Research Findings and Data Gaps
- Strengths of the Target Compound : The 3-chlorophenyl group may enhance metabolic stability, while the 3-methylbenzamide balances hydrophobicity and binding affinity.
- Data Gaps : Direct IC50 values, apoptosis assays, and pharmacokinetic data for the target compound are absent, limiting mechanistic conclusions.
Biological Activity
N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methylbenzamide is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities, particularly in cancer research. This article examines its structure, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 353.81 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine core structure that is known for its pharmacological potential.
Structural Characteristics
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 353.81 g/mol |
| Key Functional Groups | Pyrazolo[3,4-d]pyrimidine core |
| Substituents | 3-chlorophenyl and methylbenzamide |
Kinase Inhibition
Research indicates that this compound exhibits significant inhibitory activity against various kinases involved in cell signaling pathways. Notable targets include:
- Aurora Kinase : Involved in cell division; inhibition may lead to cancer cell cycle arrest.
- FLT3 : Associated with acute myeloid leukemia; targeting this kinase can impede tumor growth.
- JAK2 : Plays a role in hematopoiesis and immune response; inhibition can affect inflammatory responses.
The compound's unique substitution pattern enhances its binding affinity to these targets, potentially leading to improved therapeutic efficacy compared to other similar compounds .
Anticancer Properties
In preclinical studies, this compound has demonstrated promising anticancer activity across various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 (liver cancer) | 2.57 | Induction of apoptosis |
| A549 (lung cancer) | 15.0 | Cell cycle arrest |
| MDA-MB-231 (breast cancer) | 10.0 | Oxidative stress induction |
These findings suggest that the compound may selectively inhibit cancer cell proliferation while sparing normal cells .
Case Studies and Research Findings
- Study on Antitumor Activity : A study evaluating the effects of the compound on hepatoma cells reported an IC50 value of 2.57 µM, indicating high potency against liver cancer cells compared to standard treatments like sorafenib .
- Mechanistic Insights : The compound was shown to induce apoptosis through increased expression of cleaved caspase-3 and p21 proteins in treated cells, highlighting its potential as a therapeutic agent in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
